

An In-depth Technical Guide to 3,5-Dibromopyridine-d3

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Compound of Interest

Compound Name: 3,5-Dibromopyridine-d3

Cat. No.: B580803

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CAS Number: 1219799-05-9

This technical guide provides a comprehensive overview of **3,5-Dibromopyridine-d3**, a deuterated analog of 3,5-Dibromopyridine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this isotopically labeled compound.

Chemical Properties and Data

3,5-Dibromopyridine-d3 is a stable, non-radioactive isotopically labeled form of 3,5-Dibromopyridine. The incorporation of deuterium at specific positions can be a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard in quantitative mass spectrometry-based assays.

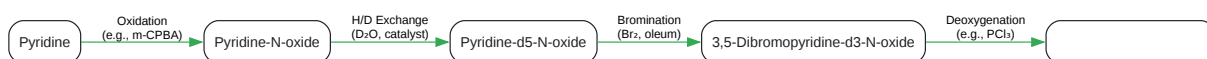
Property	Value	Reference
CAS Number	1219799-05-9	[1]
Molecular Formula	C ₅ D ₃ Br ₂ N	[1]
Molecular Weight	239.91 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	110-115 °C (for non-deuterated)	[2]
Solubility	Soluble in chloroform and methanol; Insoluble in water	[3][4]
Unlabeled CAS Number	625-92-3	[1]

Synthesis and Characterization

While a specific protocol for the direct synthesis of **3,5-Dibromopyridine-d3** is not readily available in published literature, a plausible synthetic route can be devised based on established methods for the deuteration of pyridine rings and the synthesis of the non-deuterated analog.

Proposed Synthetic Pathway

A potential route to **3,5-Dibromopyridine-d3** involves the deuteration of pyridine-N-oxide followed by bromination and subsequent deoxygenation.



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A plausible synthetic pathway for **3,5-Dibromopyridine-d3**.

Experimental Protocol: Synthesis of 3,5-Dibromopyridine-d3

Step 1: Synthesis of Pyridine-N-oxide

- To a solution of pyridine in a suitable solvent (e.g., dichloromethane), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a solution of sodium sulfite.
- Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pyridine-N-oxide.

Step 2: Deuteration of Pyridine-N-oxide

- In a sealed vessel, dissolve pyridine-N-oxide in deuterium oxide (D₂O) with a suitable catalyst (e.g., a palladium or platinum catalyst).
- Heat the mixture at an elevated temperature (e.g., 100-150 °C) for 24-48 hours to facilitate hydrogen-deuterium exchange at the 2, 4, and 6 positions.
- Cool the reaction mixture and extract the deuterated product with a suitable organic solvent.
- Remove the solvent under reduced pressure to obtain pyridine-d₅-N-oxide.

Step 3: Bromination of Pyridine-d₅-N-oxide

- To a mixture of fuming sulfuric acid (oleum), add pyridine-d₅-N-oxide slowly at a controlled temperature.
- Add bromine dropwise to the reaction mixture.
- Heat the mixture to 100-120 °C and maintain for several hours.
- Cool the reaction mixture and pour it onto crushed ice.

- Neutralize with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.
- Dry the organic layer and remove the solvent to yield **3,5-Dibromopyridine-d3-N-oxide**.

Step 4: Deoxygenation of **3,5-Dibromopyridine-d3-N-oxide**

- Dissolve the **3,5-Dibromopyridine-d3-N-oxide** in a suitable solvent (e.g., chloroform).
- Add phosphorus trichloride (PCl_3) dropwise at 0 °C.
- Allow the reaction to proceed at room temperature for a few hours.
- Carefully quench the reaction with water and neutralize with a base.
- Extract the product, dry the organic layer, and purify by column chromatography or recrystallization to obtain **3,5-Dibromopyridine-d3**.

Characterization

The successful synthesis of **3,5-Dibromopyridine-d3** can be confirmed by standard analytical techniques.

Technique	Expected Results
^1H NMR	The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the protons at the 2, 4, and 6 positions of the pyridine ring compared to the non-deuterated analog.
^{13}C NMR	The carbon-13 NMR spectrum will show signals for the carbon atoms of the pyridine ring. The signals for the deuterated carbons may appear as multiplets due to C-D coupling.
Mass Spectrometry	The mass spectrum will show a molecular ion peak corresponding to the mass of 3,5-Dibromopyridine-d3 ($m/z \approx 239.91$), confirming the incorporation of three deuterium atoms.
Purity (by GC or HPLC)	The purity of the final product should be $\geq 98\%$.

Applications in Drug Development

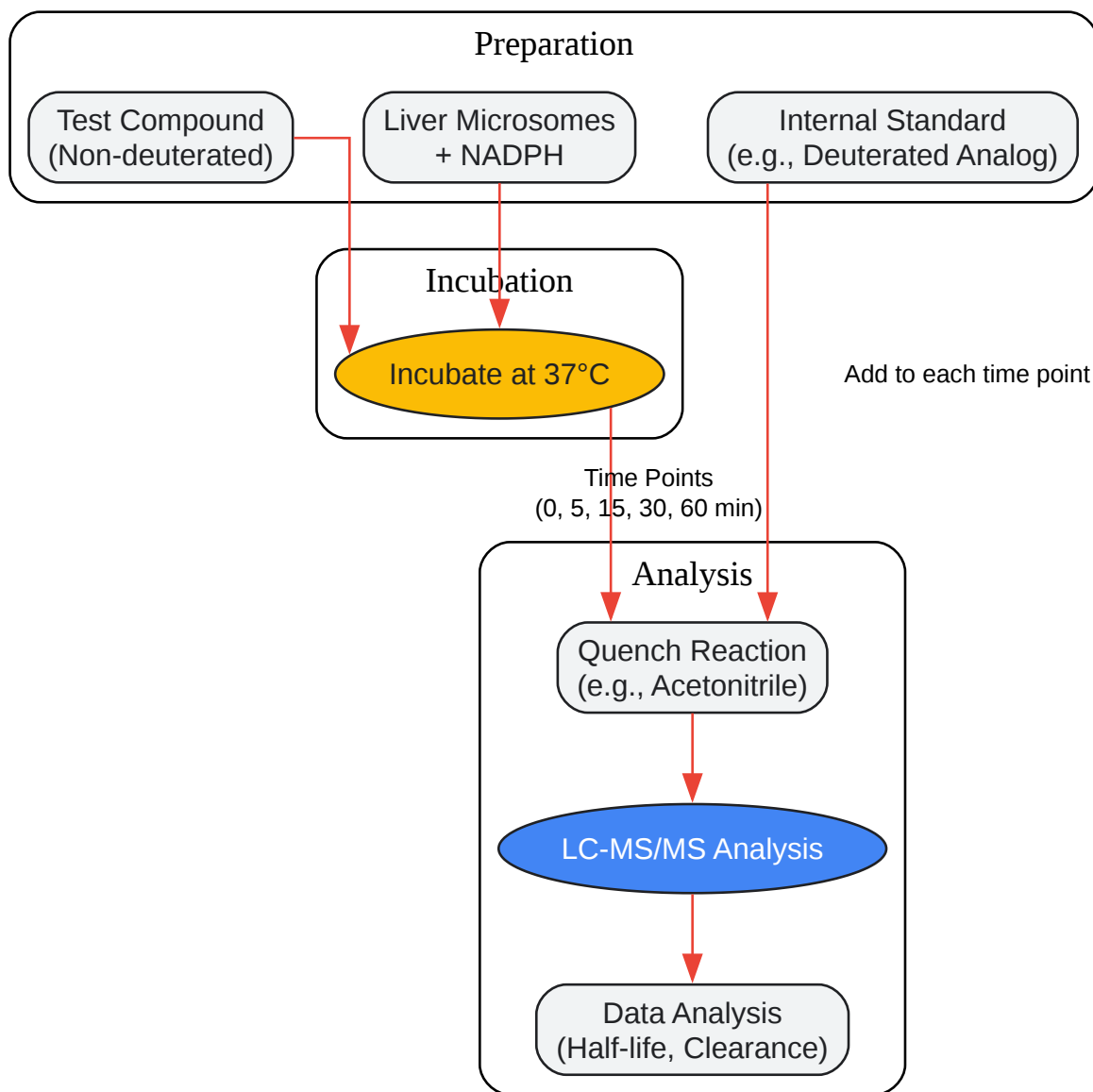
Deuterated compounds are valuable tools in drug discovery and development.^[5] The primary application of deuterating drug candidates is to improve their metabolic stability by slowing down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect.^[6] **3,5-Dibromopyridine-d3** can be utilized as a building block in the synthesis of novel deuterated drug candidates or as an internal standard in metabolic stability assays.

Role in Metabolic Stability Studies

In vitro metabolic stability assays are crucial for predicting the in vivo pharmacokinetic properties of new chemical entities.^[7] These assays typically involve incubating a test compound with liver microsomes or hepatocytes and monitoring its degradation over time. A common method is to use a stable isotope-labeled version of the analyte as an internal standard for accurate quantification by LC-MS/MS.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following workflow illustrates the use of a deuterated compound, such as a derivative of **3,5-Dibromopyridine-d3**, in a typical in vitro metabolic stability assay.



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Workflow for an in vitro metabolic stability assay.

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

This protocol outlines a typical CYP inhibition assay using human liver microsomes and LC-MS/MS analysis.

1. Reagents and Materials:

- Test compound (potential inhibitor)
- **3,5-Dibromopyridine-d3** (as part of a deuterated internal standard if the test compound is a derivative)
- Human liver microsomes
- NADPH regenerating system
- CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- LC-MS/MS system

2. Procedure:

- Prepare a series of dilutions of the test compound.
- In a microplate, pre-incubate the test compound dilutions with human liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
- Initiate the reaction by adding the CYP-specific probe substrate.
- Incubate the mixture at 37°C for a specific time (e.g., 10-30 minutes).
- Terminate the reaction by adding cold acetonitrile containing the internal standard.

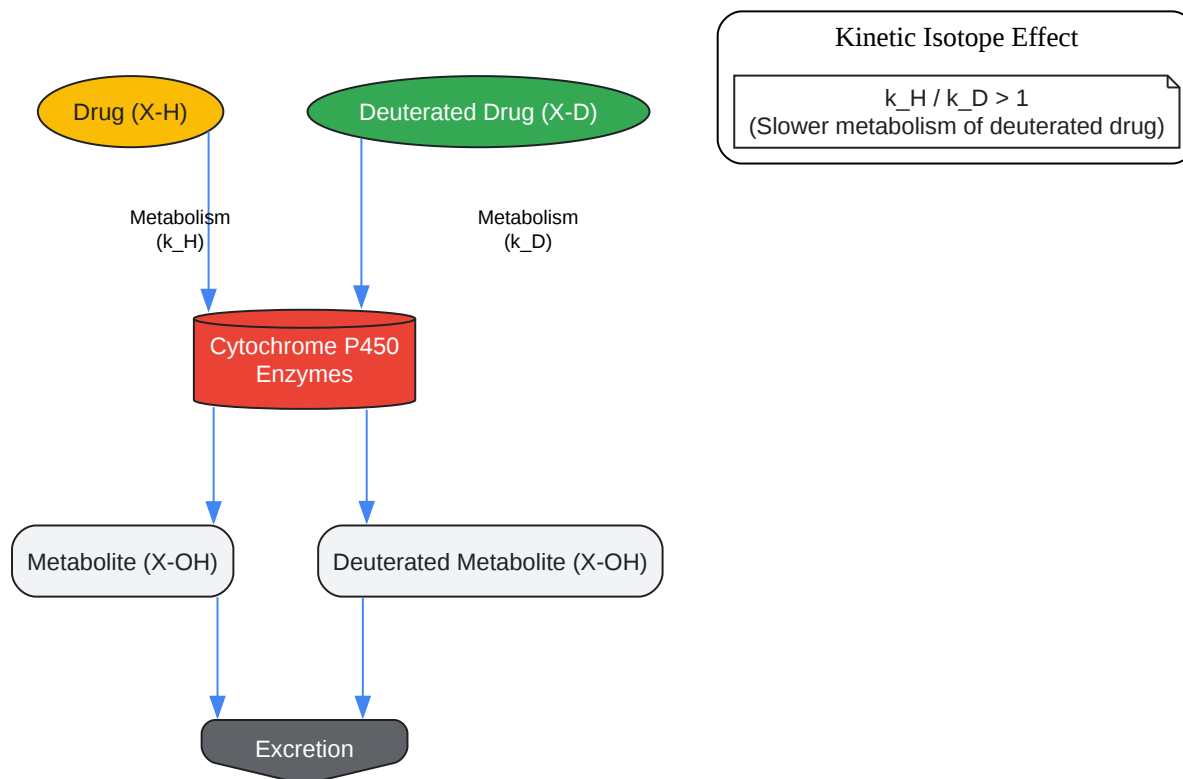
- Centrifuge the plate to precipitate proteins.
- Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

- Quantify the amount of metabolite formed from the probe substrate in the presence and absence of the test compound.
- Calculate the percent inhibition of the CYP enzyme activity at each concentration of the test compound.
- Determine the IC_{50} value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).

Signaling Pathways in Drug Metabolism

The primary enzymes involved in the metabolism of many drugs are the Cytochrome P450 (CYP) family of enzymes located in the liver. Understanding how a drug candidate interacts with these enzymes is critical for predicting its pharmacokinetic profile and potential for drug-drug interactions.



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Simplified signaling pathway of drug metabolism highlighting the kinetic isotope effect.

This diagram illustrates that the rate of metabolism of a deuterated drug (k_D) is often slower than that of its non-deuterated counterpart (k_H) due to the stronger carbon-deuterium bond. This can lead to a longer half-life and altered pharmacokinetic profile of the drug.

Conclusion

3,5-Dibromopyridine-d3 is a valuable chemical entity for researchers in the field of drug discovery and development. Its utility as a building block for synthesizing deuterated drug candidates and as an internal standard in metabolic and pharmacokinetic studies makes it an important tool for advancing our understanding of drug metabolism and for developing safer

and more effective therapeutics. The experimental protocols and workflows provided in this guide offer a starting point for the practical application of this compound in a research setting.

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References

- 1. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
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